molecular formula C6H11ClO3S B6180617 oxepane-4-sulfonyl chloride CAS No. 1465189-77-8

oxepane-4-sulfonyl chloride

Cat. No.: B6180617
CAS No.: 1465189-77-8
M. Wt: 198.67 g/mol
InChI Key: LRPMTTMFXZOIGB-UHFFFAOYSA-N
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Description

Oxepane-4-sulfonyl chloride is a chemical compound with the molecular formula C6H11ClO3S It is a sulfonyl chloride derivative of oxepane, a seven-membered heterocyclic compound containing an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxepane-4-sulfonyl chloride can be synthesized through various methods. One common approach involves the oxidation of thiols to sulfonyl chlorides using reagents such as N-chlorosuccinimide and tetrabutylammonium chloride in the presence of water . Another method includes the cyclization of polyoxygenated oxepanes via ring-closing metathesis, rearrangement, ring expansion, and homologation strategies .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Oxepane-4-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamides.

    Oxidation Reactions: It can be oxidized to form sulfonic acids.

    Reduction Reactions: It can be reduced to form thiols.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Oxidizing Agents: Reagents like hydrogen peroxide and potassium permanganate are used for oxidation reactions.

    Reducing Agents: Reagents such as lithium aluminum hydride are used for reduction reactions.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonic Acids: Formed from oxidation reactions.

    Thiols: Formed from reduction reactions.

Scientific Research Applications

Oxepane-4-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: It is explored for its potential in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Material Science: It is used in the preparation of functionalized materials with specific properties.

Mechanism of Action

The mechanism of action of oxepane-4-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonic acid, or thiol derivatives. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

Similar Compounds

  • Oxepane-4-sulfonic acid
  • Oxepane-4-thiol
  • Oxepane-4-sulfonamide

Uniqueness

Oxepane-4-sulfonyl chloride is unique due to its reactivity as a sulfonyl chloride, making it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and form different derivatives sets it apart from other similar compounds.

Properties

CAS No.

1465189-77-8

Molecular Formula

C6H11ClO3S

Molecular Weight

198.67 g/mol

IUPAC Name

oxepane-4-sulfonyl chloride

InChI

InChI=1S/C6H11ClO3S/c7-11(8,9)6-2-1-4-10-5-3-6/h6H,1-5H2

InChI Key

LRPMTTMFXZOIGB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCOC1)S(=O)(=O)Cl

Purity

95

Origin of Product

United States

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